molecular formula C13H14ClNO B1393302 4-(Chloromethyl)-2-(2,4-dimethylphenyl)-5-methyl-1,3-oxazole CAS No. 1280575-18-9

4-(Chloromethyl)-2-(2,4-dimethylphenyl)-5-methyl-1,3-oxazole

Cat. No.: B1393302
CAS No.: 1280575-18-9
M. Wt: 235.71 g/mol
InChI Key: WSVPUYRODSRDDS-UHFFFAOYSA-N
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Description

Molecular Architecture and Substituent Effects

4-(Chloromethyl)-2-(2,4-dimethylphenyl)-5-methyl-1,3-oxazole is a heterocyclic compound featuring an oxazole ring substituted with three distinct groups: a chloromethyl moiety at position 4, a 2,4-dimethylphenyl group at position 2, and a methyl group at position 5. The oxazole ring itself consists of a five-membered aromatic system with alternating double bonds and nitrogen/oxygen heteroatoms.

The 2,4-dimethylphenyl substituent introduces steric bulk and electronic effects. The para-methyl group (relative to the oxazole attachment) donates electron density via inductive effects, while the ortho-methyl group creates steric hindrance. This dual substituent arrangement influences both reactivity and molecular recognition. The chloromethyl group at position 4 serves as a reactive site for nucleophilic substitution, enabling further functionalization.

Key Structural Features:

Substituent Position Function Electronic/Steric Impact
Chloromethyl (-CH₂Cl) 4 Reactive site for nucleophilic substitution Inductive electron withdrawal
2,4-Dimethylphenyl 2 Aromatic ring with steric/electronic modulation Ortho steric hindrance; para electron donation
Methyl (-CH₃) 5 Electron-donating, steric shielding Inductive electron donation

This architecture creates a balance between electronic activation (via methyl groups) and steric protection (via dimethylphenyl substitution), which is critical for its chemical behavior.

Electronic and Steric Contributions of Functional Groups

The electronic environment of the oxazole ring is modulated by its substituents. The methyl groups on the 2,4-dimethylphenyl ring contribute electron density through inductive effects, stabilizing the ring’s aromatic system. Conversely, the chloromethyl group at position 4 introduces mild electron-withdrawing inductive effects due to chlorine’s electronegativity.

Hammett Sigma Constants and Substituent Effects:

Using the Hammett equation framework (σ = substituent constant), the substituents’ electronic contributions can be quantified:

Substituent σ (para) σ (meta) Electronic Impact
Methyl (-CH₃) -0.17 -0.07 Electron donation (EDG)
Chloromethyl (-CH₂Cl) +0.12* +0.11* Mild electron withdrawal (EWG)

*Estimated based on analogous chloromethyl substituents.

The 2,4-dimethylphenyl group’s steric profile is dominated by the ortho-methyl group, which restricts rotational freedom and may hinder access to reactive sites. This steric shielding can influence reaction kinetics, particularly in substitution reactions involving the chloromethyl group.

Comparative Analysis with Oxazole Derivatives

The compound’s unique substituent pattern distinguishes it from simpler oxazole derivatives. Below is a comparative analysis of structural and functional properties:

Table 1: Comparative Properties of Oxazole Derivatives

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Differentiator
This compound Chloromethyl, 2,4-dimethylphenyl, methyl C₁₃H₁₄ClNO 235.72 Steric bulk from 2,4-dimethylphenyl; dual methyl EDGs
4-(Chloromethyl)-5-methyl-2-phenyl-1,3-oxazole Chloromethyl, phenyl, methyl C₁₁H₁₀ClNO 208.65 Simple aromatic substitution; lower steric hindrance
4-(Chloromethyl)-2-(4-methylphenyl)-5-methyl-1,3-oxazole Chloromethyl, 4-methylphenyl, methyl C₁₂H₁₂ClNO 221.68 Single methyl para substitution; reduced steric bulk
4-(Chloromethyl)-oxazole Chloromethyl C₄H₄ClNO 117.54 Minimal substituents; high reactivity

Reactivity and Stability Trends:

  • Electrophilic Aromatic Substitution : The electron-donating methyl groups on the 2,4-dimethylphenyl ring activate the para position for electrophilic attack, though steric hindrance limits reactivity.
  • Nucleophilic Substitution : The chloromethyl group’s reactivity depends on solvent polarity and nucleophile strength. Bulky nucleophiles may face challenges due to steric shielding from the dimethylphenyl group.
  • Oxidation/Reduction : The oxazole ring’s aromatic stability is maintained, but side-chain modifications (e.g., oxidation of methyl groups) are possible under harsh conditions.

Properties

IUPAC Name

4-(chloromethyl)-2-(2,4-dimethylphenyl)-5-methyl-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO/c1-8-4-5-11(9(2)6-8)13-15-12(7-14)10(3)16-13/h4-6H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSVPUYRODSRDDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NC(=C(O2)C)CCl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization Step

  • Starting Materials: 2,4-dimethylbenzaldehyde, chloroacetic acid, ammonium acetate.
  • Reaction Conditions: The mixture is heated in the presence of a dehydrating agent such as POCl3 or PPA.
  • Mechanism: The aldehyde condenses with chloroacetic acid and ammonium acetate to form an intermediate that cyclizes to the oxazole ring.
  • Outcome: Formation of 2-(2,4-dimethylphenyl)-5-methyl-1,3-oxazole intermediate.

Chloromethylation

  • Reagents: The oxazole intermediate is reacted with chlorinating agents such as thionyl chloride or phosphorus oxychloride to introduce the chloromethyl group at the 4-position.
  • Conditions: Typically conducted under reflux or controlled temperature conditions to avoid side reactions.
  • Result: Formation of this compound with high purity.

Industrial Preparation Method (Patent-Based Process)

A detailed industrially relevant preparation method is described in Chinese patent CN108358776A, which, although focused on 4-chloromethyl benzoic acid chlorides, provides a closely related synthetic approach applicable to chloromethyl-substituted aromatic heterocycles:

Process Summary

Step Description Conditions Notes
1. Chlorination 4-xylyl alcohols are chlorinated using chlorine gas under dibenzoyl peroxide catalysis with triethanolamine as an inhibitor to prevent phenyl ring chlorination. 60–105 °C, chlorine flow 100–500 mL/min, dibenzoyl peroxide 0.001–0.005 eq, triethanolamine 0.4 eq Chlorination monitored by GC; endpoint when benzyl dichloride ≤0.05%
2. Hydrolysis The chlorinated intermediate is hydrolyzed with water at 50–80 °C to form chloromethyl benzoic acid derivatives. Slow water addition, GC monitoring By-products minimal; reaction stops when benzyl chloride ≤0.05%
3. Acylation The hydrolysate reacts with oxalyl chloride in ether solvent with DMF catalyst to form acid chlorides. Room temperature, oxalyl chloride 1.2–2.5 eq, DMF 0.002–0.01 eq Ether and oxalyl chloride recycled; neutralization and purification steps follow

Yields and Purity

  • Overall yield: 85–90%
  • Purity: >99%
  • Advantages: Low side reactions, high product quality, low energy consumption, environmentally friendly.

Example Data from Patent (Representative Run)

Parameter Value
Starting 4-xylyl alcohol 300 g
Dibenzoyl peroxide 0.075 g (added in portions)
Triethanolamine 5 g (added dropwise)
Chlorine flow rate 400–500 mL/min
Chlorination time 8–12 hours
Hydrolysis water 116 g
Acylation oxalyl chloride ~624 g
Product yield 88.8%
Product purity 99.4%

Research-Based Synthetic Insights

Scientific literature (e.g., Chem. Pharm. Bull. 2013) describes related oxazole syntheses involving:

  • Formation of oxazole rings via cyclization of β-keto esters or aldehydes with amines or hydroxylamine derivatives.
  • Use of phosphoryl chloride (POCl3) for dehydration and chlorination steps.
  • Reduction of esters to alcohols followed by halogenation (e.g., with thionyl chloride) to introduce chloromethyl groups.
  • Alkylation of amines with chloromethyl oxazoles to form advanced intermediates.

These methods provide a versatile platform for synthesizing 4-(chloromethyl)-substituted oxazoles with various aryl substitutions, including the 2,4-dimethylphenyl group.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents Conditions Yield (%) Purity (%) Notes
Cyclization of 2,4-dimethylbenzaldehyde with chloroacetic acid and ammonium acetate 2,4-dimethylbenzaldehyde, chloroacetic acid, ammonium acetate POCl3 or PPA Heating under dehydrating conditions Not specified High Forms oxazole ring
Chloromethylation of oxazole intermediate Oxazole intermediate Thionyl chloride, POCl3 Reflux or controlled temperature Not specified High Introduces chloromethyl group
Industrial chlorination-hydrolysis-acylation route (Patent CN108358776A) 4-xylyl alcohol Chlorine, dibenzoyl peroxide, triethanolamine, oxalyl chloride, DMF 60–105 °C chlorination; 50–80 °C hydrolysis; RT acylation 85–90 >99 Optimized for industrial scale
Reduction and halogenation of oxazole esters (Scientific literature) β-keto esters, aldehydes POCl3, LiBH4, SOCl2 Reflux, reduction, halogenation Variable High Multi-step, versatile

Research Findings and Notes

  • The chloromethyl group is introduced typically by halogenation of hydroxymethyl intermediates derived from oxazole esters or alcohols.
  • Dehydrating agents such as POCl3 serve dual roles in cyclization and chlorination.
  • Catalysts like dibenzoyl peroxide and inhibitors like triethanolamine control chlorination selectivity and minimize side reactions.
  • Reaction monitoring by gas chromatography (GC) is critical for endpoint determination.
  • Industrial methods emphasize solvent recycling, waste minimization, and energy efficiency.
  • Purity exceeding 99% is achievable, suitable for pharmaceutical or fine chemical applications.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-2-(2,4-dimethylphenyl)-5-methyl-1,3-oxazole can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by a nucleophile such as an amine or thiol.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups within the molecule.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

    Nucleophilic Substitution: Products include substituted oxazoles with various functional groups replacing the chlorine atom.

    Oxidation: Products may include oxazole derivatives with additional oxygen-containing functional groups.

    Reduction: Products typically involve the removal of specific functional groups, resulting in simpler oxazole derivatives.

Scientific Research Applications

Scientific Research Applications

Medicinal Chemistry

  • Pharmacophore Development : The compound is being investigated as a potential pharmacophore in drug design due to its ability to interact with various biological targets. Its unique structure allows it to modulate biological activity effectively.
  • Anticancer Research : Recent studies have shown that this compound exhibits significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and U-937 (monocytic leukemia), with IC50 values indicating its potential as an anticancer agent.

Materials Science

  • Advanced Materials : The structural properties of 4-(Chloromethyl)-2-(2,4-dimethylphenyl)-5-methyl-1,3-oxazole make it suitable for developing advanced materials. It is being explored for use in polymers and coatings that require specific chemical stability and reactivity.

Biological Studies

  • Enzyme Interaction Studies : The compound's mechanism of action involves binding to enzymes or receptors, which can lead to inhibition or activation of enzymatic functions. This aspect is crucial for understanding its biological activity and potential therapeutic effects.

Industrial Applications

  • Synthesis of Specialty Chemicals : In industrial settings, this compound is utilized in synthesizing specialty chemicals and intermediates for various processes. Its ability to serve as a building block in chemical synthesis makes it valuable in the production of diverse compounds.

The biological activity of this compound has been the subject of several studies:

Summary of Biological Activities

Activity TypeCell LineIC50 (µM)Reference
CytotoxicityMCF-715.63
CytotoxicityU-9376.48
Apoptosis InductionMCF-7-

Case Studies

  • Antitumor Activity Study : Research has indicated that the compound can induce apoptosis in cancer cells, highlighting its potential as a lead compound for drug development targeting cancer therapies.
  • Molecular Docking Studies : Computational studies have suggested favorable interactions between this compound and target proteins involved in cancer progression, reinforcing its candidacy for further pharmacological exploration.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-2-(2,4-dimethylphenyl)-5-methyl-1,3-oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The chloromethyl group allows for covalent bonding with nucleophilic sites on proteins, leading to potential inhibition or activation of enzymatic functions. The oxazole ring provides a rigid framework that can fit into binding pockets, enhancing specificity and affinity.

Comparison with Similar Compounds

4-(Chloromethyl)-2-(4-chlorophenyl)-5-methyl-1,3-oxazole (CAS: 832076-92-3)

  • Structural Differences : The 2,4-dimethylphenyl group in the target compound is replaced with a 4-chlorophenyl group.
  • Impact on Properties: The electron-withdrawing chlorine substituent on the phenyl ring increases the compound’s lipophilicity compared to the electron-donating methyl groups in the target compound.
  • Synthesis: Both compounds likely share similar synthetic routes, involving cyclization of appropriate precursors (e.g., acylated amino alcohols) followed by halogenation.

2-(Chloromethyl)-5-methyl-1,3-oxazole (CID 22081016)

  • Structural Differences : The chloromethyl group is at position 2 instead of 4, and the 2,4-dimethylphenyl substituent is absent.
  • Impact on Properties: Positional isomerism affects reactivity; the chloromethyl group at position 2 may exhibit different regioselectivity in substitution reactions. C₁₃H₁₃ClN₂O) and alters solubility .

Heterocyclic Analogs with Varied Ring Systems

2-(Chloromethyl)-5-(4-methylphenyl)-1,3,4-oxadiazole (CAS: 287197-95-9)

  • Structural Differences : The oxazole ring is replaced with a 1,3,4-oxadiazole (two nitrogen atoms and one oxygen).
  • Impact on Properties :
    • The oxadiazole ring enhances aromaticity and thermal stability due to additional nitrogen.
    • Molecular weight increases (C₁₀H₉ClN₂O; 208.65 g/mol) compared to the target compound (~252.71 g/mol) .

5-(Chloromethyl)-4-methyl-2-propyl-1,3-oxazole

  • Structural Differences : Chloromethyl at position 5 and a propyl group at position 2.
  • Impact on Properties :
    • The propyl group increases hydrophobicity, while the chloromethyl’s position may influence intramolecular interactions.
    • Such analogs are often explored as bioactive molecule precursors .

Physicochemical and Reactivity Comparisons

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Heterocycle Reactivity Highlights
Target Compound C₁₃H₁₃ClN₂O ~252.71 2,4-dimethylphenyl, 4-chloromethyl 1,3-Oxazole High reactivity at chloromethyl group
4-(Chloromethyl)-2-(4-Cl-phenyl)-5-Me-oxazole C₁₂H₁₁Cl₂NO 256.13 4-chlorophenyl, 4-chloromethyl 1,3-Oxazole Enhanced lipophilicity due to Cl
2-(Chloromethyl)-5-Me-1,3-oxazole C₅H₆ClNO 131.56 None (simpler structure) 1,3-Oxazole Positional isomerism alters reactivity
2-(Cl-Me)-5-(4-MePh)-1,3,4-oxadiazole C₁₀H₉ClN₂O 208.65 4-methylphenyl, 2-chloromethyl 1,3,4-Oxadiazole Higher thermal stability

Biological Activity

4-(Chloromethyl)-2-(2,4-dimethylphenyl)-5-methyl-1,3-oxazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a chloromethyl group and an oxazole ring, which are critical for its interaction with biological targets. This article explores the biological activity of this compound, including its mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Synthesis

The compound's molecular formula is C12H12ClNOC_{12}H_{12}ClNO with a molecular weight of approximately 221.68 g/mol. The synthesis typically involves the cyclization of 2,4-dimethylbenzaldehyde with chloroacetic acid and ammonium acetate under dehydrating conditions such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) .

Key Synthesis Steps:

  • Preparation of Precursors: 2,4-dimethylbenzaldehyde is reacted with chloroacetic acid.
  • Cyclization: The reaction is facilitated by dehydrating agents to form the oxazole ring.
  • Purification: The resulting product is purified to obtain high purity levels suitable for biological testing.

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in anticancer research.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance:

  • Cytotoxicity: It has shown significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and U-937 (monocytic leukemia) with IC50 values in the micromolar range .
  • Mechanism of Action: The chloromethyl group allows for covalent bonding with nucleophilic sites on proteins, potentially leading to inhibition of key enzymes involved in cancer cell proliferation .

Table 1: Biological Activity Summary

Activity TypeCell LineIC50 (µM)Reference
CytotoxicityMCF-715.63
CytotoxicityU-9376.48
Apoptosis InductionMCF-7-

Case Studies

Several studies have investigated the biological activity of this compound:

  • Study on Antitumor Activity :
    • A study demonstrated that derivatives of oxazole compounds showed superior cytotoxicity compared to traditional chemotherapeutics like doxorubicin against MCF-7 and other cancer cell lines. The mechanism involved apoptosis induction through activation of p53 and caspase pathways .
  • Molecular Docking Studies :
    • Molecular docking simulations suggested that this compound has favorable binding interactions with target proteins involved in cancer progression, indicating its potential as a lead compound for drug development .

Q & A

Basic Research Questions

Q. What are optimized synthetic routes for preparing 4-(Chloromethyl)-2-(2,4-dimethylphenyl)-5-methyl-1,3-oxazole?

  • Methodological Answer : The compound can be synthesized via condensation reactions using substituted benzaldehyde derivatives and chloromethyl precursors. A typical procedure involves refluxing 0.001 mol of a substituted benzaldehyde (e.g., 2,4-dimethylbenzaldehyde) with 0.001 mol of a chloromethyl-oxazole precursor in absolute ethanol, catalyzed by glacial acetic acid (5 drops) under reflux for 4–6 hours. Post-reaction, the solvent is evaporated under reduced pressure, and the crude product is purified via recrystallization (water-ethanol mixtures yield ~65% purity). Variations in solvent (DMSO vs. ethanol) and reaction time significantly impact yield .

Q. How is the structure of this compound confirmed using spectroscopic techniques?

  • Methodological Answer :

  • ¹H NMR : Peaks for the chloromethyl group (δ ~4.5–4.8 ppm as a singlet), aromatic protons (δ ~6.8–7.4 ppm for the 2,4-dimethylphenyl group), and methyl groups (δ ~2.3–2.6 ppm as singlets) are critical.
  • IR Spectroscopy : Key bands include C-Cl stretching (~650–750 cm⁻¹), C=N (oxazole ring, ~1600–1650 cm⁻¹), and aromatic C-H (~3000–3100 cm⁻¹).
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z = 275.7 for C₁₃H₁₃ClN₂O) and fragmentation patterns (e.g., loss of Cl or methyl groups) validate the structure .

Advanced Research Questions

Q. How can the reactivity of the chloromethyl group be exploited for functionalization?

  • Methodological Answer : The chloromethyl group undergoes nucleophilic substitution with amines, thiols, or alkoxides. For example:

  • Amine Functionalization : React with benzylamine (1.2 eq) in dry ether at 0–5°C for 12 hours to yield amine derivatives (65% yield).
  • Thioether Formation : Use sodium thiophenolate (1.5 eq) in DMF at 80°C for 6 hours to introduce thioether linkages.
    Monitor progress via TLC (hexane:ethyl acetate = 3:1) and characterize products using ¹³C NMR (e.g., δ ~40–45 ppm for new C-S bonds) .

Q. What strategies address contradictory yield data in synthetic protocols?

  • Methodological Answer : Discrepancies in yields (e.g., 50% vs. 75%) often arise from:

  • Solvent Polarity : Polar aprotic solvents (DMSO) enhance reactivity but may cause side reactions; ethanol balances reactivity and purity.
  • Catalyst Loading : Adjust glacial acetic acid (3–7 drops) to optimize protonation of intermediates.
  • Purification : Gradient recrystallization (water:ethanol ratios from 1:1 to 1:3) improves purity. Validate reproducibility via triplicate experiments .

Q. How to evaluate the biological activity of this compound against cancer cell lines?

  • Methodological Answer :

  • Assay Design : Use MTT assays on human cancer lines (e.g., MCF-7, HeLa) at concentrations of 1–100 µM for 48 hours. Include positive controls (e.g., doxorubicin) and solvent controls (DMSO <0.1%).
  • Data Interpretation : Calculate IC₅₀ values using nonlinear regression. Compare with structurally similar benzoxazole derivatives (e.g., compound D23 in , IC₅₀ = 12 µM for MCF-7).
  • Mechanistic Studies : Perform flow cytometry (Annexin V/PI staining) to assess apoptosis induction .

Q. What analytical methods ensure purity and identify impurities?

  • Methodological Answer :

  • HPLC : Use a C18 column (mobile phase: acetonitrile/water with 0.1% TFA; flow rate: 1 mL/min). Monitor at 254 nm; retention time ~8.2 minutes for the target compound.
  • LC-MS : Detect impurities (e.g., dechlorinated byproducts, m/z = 239.2) and quantify via external calibration.
  • Reference Standards : Cross-validate with EP/Ph. Eur. standards for chloromethyl-containing impurities (e.g., 2-(Chloromethyl)-5-tert-butyl-1,3-dimethylbenzene ).

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-(Chloromethyl)-2-(2,4-dimethylphenyl)-5-methyl-1,3-oxazole
Reactant of Route 2
4-(Chloromethyl)-2-(2,4-dimethylphenyl)-5-methyl-1,3-oxazole

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